molecular formula C15H13N3O3S B2751650 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034287-33-5

3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2751650
CAS No.: 2034287-33-5
M. Wt: 315.35
InChI Key: IPAVUJHSXQAYPL-UHFFFAOYSA-N
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Description

3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that incorporates furan, pyrrolidine, thiophene, and oxadiazole moieties. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Attachment of the Furan and Thiophene Groups: The furan-2-carbonyl and thiophen-2-yl groups are introduced through coupling reactions, often using reagents like organolithium or Grignard reagents.

    Formation of the Oxadiazole Ring: The final step involves the cyclization to form the 1,2,4-oxadiazole ring, typically using reagents like hydrazine and carboxylic acids under acidic or basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and conditions like reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole include other heterocyclic compounds with furan, pyrrolidine, thiophene, or oxadiazole moieties. Examples include:

  • 3-(furan-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
  • 1-(furan-2-carbonyl)pyrrolidine
  • 5-(thiophen-2-yl)-1,2,4-oxadiazole

The uniqueness of this compound lies in its specific combination of these moieties, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

furan-2-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(11-3-1-7-20-11)18-6-5-10(9-18)13-16-14(21-17-13)12-4-2-8-22-12/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAVUJHSXQAYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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